(1R)-1-(3-methyl-1-benzothiophen-2-yl)ethan-1-ol is an organic compound classified under the category of benzothiophenes, which are heterocyclic compounds featuring a benzene ring fused to a thiophene ring. This particular compound is characterized by its chiral configuration and the presence of an alcohol functional group. The compound has a CAS number of 1344954-15-9 and a molecular formula of CHOS, with a molecular weight of 192.28 g/mol .
The synthesis of (1R)-1-(3-methyl-1-benzothiophen-2-yl)ethan-1-ol can be achieved through various methods, predominantly focusing on asymmetric synthesis techniques. One effective approach involves the asymmetric reduction of the corresponding ketone, (3-methyl-1-benzothiophen-2-yl)ethanone, using chiral catalysts or reagents. Chiral boron-based catalysts have been noted for their ability to facilitate this reduction with high enantioselectivity.
In industrial settings, large-scale production may utilize asymmetric hydrogenation processes employing chiral metal catalysts such as rhodium or ruthenium complexes. These reactions typically require hydrogen gas, suitable solvents, and controlled temperature and pressure conditions to optimize yield and enantioselectivity.
The molecular structure of (1R)-1-(3-methyl-1-benzothiophen-2-yl)ethan-1-ol features a benzothiophene moiety with a hydroxyl group attached to an ethane backbone. The stereochemistry at the carbon atom adjacent to the hydroxyl group is crucial for its biological activity.
Key structural data includes:
(1R)-1-(3-methyl-1-benzothiophen-2-yl)ethan-1-ol can undergo several types of chemical reactions:
Oxidation: The hydroxyl group can be oxidized to yield the corresponding ketone, (3-methyl-1-benzothiophen-2-yl)ethanone.
Reduction: Further reduction may produce the corresponding alkane, (3-methyl-1-benzothiophen-2-yl)ethane.
Substitution: The hydroxyl group can be substituted with various functional groups through nucleophilic substitution reactions, allowing for the introduction of halides or amines.
The mechanism of action for (1R)-1-(3-methyl-1-benzothiophen-2-yl)ethan-1-ol is closely tied to its interactions within biological systems. The compound may act as a ligand for specific enzymes or receptors, influencing their activity due to its chiral nature. This chiral configuration can lead to distinct interactions that are critical in pharmacological applications, particularly in drug design where stereochemistry plays a significant role in efficacy and safety .
The physical properties of (1R)-1-(3-methyl-1-benzothiophen-2-yl)ethan-1-ol include:
The chemical properties include:
(1R)-1-(3-methyl-1-benzothiophen-2-yl)ethan-1-ol has several scientific applications:
Pharmaceutical Development: It serves as a chiral building block in the synthesis of more complex molecules, particularly in drug development where stereochemical purity is crucial.
Biological Studies: The compound can be utilized in research related to enzyme-substrate interactions and chiral recognition processes.
Material Science: Its unique structure may find applications in producing specialty chemicals and materials that require specific chiral properties .
Transition metal catalysis enables critical C–C bond construction for synthesizing the benzothiophene core of (1R)-1-(3-methyl-1-benzothiophen-2-yl)ethan-1-ol. Rhodium(I) complexes facilitate decarbonylative coupling of benzothiophene-containing carboxylic acids with organometallic reagents, cleaving the inert C(aryl)–C(O) bond under mild conditions. This strategy avoids harsh oxidants typically required for decarboxylative couplings [5] [9]. Nickel-catalyzed systems activate unstrained C–C bonds in ketone derivatives via oxidative addition, particularly effective with substrates bearing directing groups (e.g., pyridine, oxime esters) that stabilize metallacycle intermediates. The ring strain in benzocyclobutenone precursors significantly accelerates C–C cleavage kinetics, enabling intermolecular cyclization with alkynes to form functionalized benzothiophenes [5] [9]. Palladium-catalyzed carbothiolation of alkynes provides direct access to 2,3-disubstituted benzothiophenes from ortho-alkynyl thiophenols. Gold(I) catalysts further enhance this approach through regioselective cyclization, crucial for constructing the 3-methylbenzothiophene fragment [2].
Table 1: Transition Metal Systems for Benzothiophene C–C Functionalization
Metal Catalyst | Substrate Class | Key Transformation | Directing Group | Yield Range |
---|---|---|---|---|
Rh(I) | Carboxylic acids | Decarbonylative coupling | None | 60-85% |
Ni(0) | Benzocyclobutenones | Intermolecular alkyne cyclization | None | 70-90% |
Pd(II) | Oxime esters | Ar–C(O) cleavage/Heck coupling | Oxime ester | 50-75% |
Au(I) | Ortho-alkynyl thiophenols | 5-exo-dig cyclization | None | 75-95% |
Chiral induction at the ethanol side-chain's stereocenter relies on pyridine-oxazoline (PyrOx) ligands, which dictate enantioselectivity during migratory insertion steps. Bulky tert-butyl substituents on the oxazoline moiety enforce facial discrimination in Pd-catalyzed Heck couplings, achieving >90% ee for the (R)-enantiomer [4] [9]. Aminocatalyst-mediated reactions (e.g., MacMillan-type organocatalysts) enable asymmetric functionalization of benzothiophene-2-carbaldehydes via enamine activation. Subsequent dienamine isomerization and inverse-electron-demand Diels-Alder reactions yield complex benzothiophene architectures with exclusive 2S,3S,4S stereochemistry, confirmed by X-ray crystallography [2]. Chiral phosphine ligands (e.g., BINAP, Josiphos) in Ir-catalyzed hydrogenations of prochiral 1-(3-methylbenzothiophen-2-yl)ethanones provide moderate enantioselectivity (70-80% ee), though this route requires additional purification to achieve pharmaceutical-grade enantiopurity [4].
Ligand-controlled regioselectivity governs the Pd-catalyzed coupling of benzothiophene-derived oxime esters with alkenols. Pyridine-oxazoline ligand L8 (bearing a 5-chloro substituent) promotes linear selectivity, yielding 1-(3-methylbenzothiophen-2-yl)pentan-3-one (3a) over its branched isomer (4a) with a 9:1 ratio. This selectivity arises from electronic modulation of the Pd center and steric steering during migratory insertion [9]. Silver additives (AgNTf₂) generate cationic Pd species essential for alcohol coordination, while K₂CO₃ base facilitates β-hydride elimination to form the ketone product. Unsaturated byproducts (e.g., 5a) form via competitive PdH deactivation but are minimized below 10% through ligand optimization [9]. This methodology enables two-carbon chain elongation from aryl ketones to α,β-unsaturated ketones, applicable to late-stage functionalization of bioactive benzothiophenes like raloxifene precursors [9].
Table 2: Heck-Type Homologation of Benzothiophene Ketones
Oxime Ester | Alkenol | Ligand | Additive | Product (Major) | 3a:4a Ratio | Yield |
---|---|---|---|---|---|---|
3-methyl-BT-C=NOPfb | CH₂=CHCH₂CH(OH)CH₃ | L3 | AgNTf₂ | 1-(3-methyl-BT-2-yl)pentan-3-one | 6:1 | 43% |
3-methyl-BT-C=NOPfb | CH₂=CHCH₂CH(OH)CH₃ | L8 | AgNTf₂ | 1-(3-methyl-BT-2-yl)pentan-3-one | 9:1 | 64% |
Perfluorobenzyl oximes (R = C₆F₅CH₂) demonstrate superior reactivity in Pd-catalyzed Ar–C(O) cleavage due to their electron-deficient nature, which facilitates oxidative addition. Activation of the parent ketone (3-methylbenzothiophen-2-yl)ethanone involves condensation with perfluorobenzyloxyamine hydrochloride, yielding oxime esters stable under ambient storage [9]. Cationic Pd(II) intermediates, generated in situ from PdCl₂/AgNTf₂, coordinate the oxime nitrogen, triggering N–O bond cleavage and forming aryl-Pd species. This step is turnover-limiting and requires temperatures >100°C in dichloroethane (DCE) [9]. The resultant Pd complex inserts into alkenols via asymmetric migratory insertion, where ligand sterics govern enantioselectivity. β-Hydride elimination then releases the homologated ketone while regenerating Pd(0). This sequence enables one-pot conversion of ketones to β-aryl carbonyls without isolating the oxime intermediate [9].
Commercial synthesis leverages continuous flow hydrogenation of prochiral ketones over immobilized PtO₂ catalysts modified with cinchona alkaloids. This setup achieves full conversion in <30 minutes with 99.5% ee, enabling metric-ton production [1] [3]. Chiral resolution remains cost-effective for lower-volume batches: Diastereomeric salts form via crystallization with (1R,2S)-dibenzoyl-D-tartaric acid, enriching the (R)-enantiomer to >99% ee after two recrystallizations [3]. Suppliers (e.g., Parchem, BLD Pharm) standardize products to ≥98% purity (HPLC) with strict controls on residual solvents (<300 ppm) and heavy metals (<10 ppm) [1] [6]. Cold-chain logistics (-20°C transport) prevent racemization of the chiral alcohol during distribution, while argon-blanketed packaging maintains stability [3]. Current production capacity exceeds 500 kg/month globally, primarily sourced from facilities in the US, Germany, and India [1] [6].
Table 3: Industrial Production Specifications
Parameter | Batch Hydrogenation | Chiral Resolution | Supplier Standards |
---|---|---|---|
Catalyst System | PtO₂/Cinchonidine (flow) | (1R,2S)-Dibenzoyl-D-tartrate | N/A |
Throughput | 200 kg/week | 50 kg/week | Variable |
Purity | 99.5% | 99.9% after recrystallization | ≥98% (HPLC) |
Key Suppliers | Parchem | BLD Pharm | Chemscene |
Storage Conditions | Ambient inert gas | -20°C | -20°C (desiccated) |
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1